5-Isothiazolecarboxylic acid, 3-(4-methoxyphenyl)-, methyl ester

Prodrug Design Hyperuricemia Xanthine Oxidase Inhibition

Methyl 3-(4-methoxyphenyl)isothiazole-5-carboxylate (CAS 82424-90-6) is a fine chemical building block belonging to the 3-aryl-5-isothiazolecarboxylic acid ester class. It is characterized by a 1,2-thiazole core substituted at position 3 with a 4-methoxyphenyl group and at position 5 with a methyl carboxylate.

Molecular Formula C12H11NO3S
Molecular Weight 249.29 g/mol
CAS No. 82424-90-6
Cat. No. B12269399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Isothiazolecarboxylic acid, 3-(4-methoxyphenyl)-, methyl ester
CAS82424-90-6
Molecular FormulaC12H11NO3S
Molecular Weight249.29 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NSC(=C2)C(=O)OC
InChIInChI=1S/C12H11NO3S/c1-15-9-5-3-8(4-6-9)10-7-11(17-13-10)12(14)16-2/h3-7H,1-2H3
InChIKeyRNRCLAAXCSHLJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(4-methoxyphenyl)isothiazole-5-carboxylate (CAS 82424-90-6): A Procurement-Ready 3-Aryl-Isothiazole Ester Scaffold


Methyl 3-(4-methoxyphenyl)isothiazole-5-carboxylate (CAS 82424-90-6) is a fine chemical building block belonging to the 3-aryl-5-isothiazolecarboxylic acid ester class. It is characterized by a 1,2-thiazole core substituted at position 3 with a 4-methoxyphenyl group and at position 5 with a methyl carboxylate. This substitution pattern places it within a family of compounds investigated for urate-lowering and microbicidal applications, as described in foundational patents [1]. The compound is commercially available from multiple vendors at a standard research purity of 98%, with specified storage conditions and physicochemical descriptors that define its handling and formulation profile .

Why Methyl 3-(4-methoxyphenyl)isothiazole-5-carboxylate Cannot Be Directly Replaced by Closest Analogs


Within the 3-aryl-5-isothiazolecarboxylate series, small structural modifications lead to discrete and quantifiable shifts in physicochemical properties that dictate their suitability as synthetic intermediates, prodrugs, or screening candidates. The target methyl ester is specifically differentiated from its free acid form by the absence of a hydrogen bond donor (HBD=0), directly impacting its membrane permeability and oral absorption potential as noted in prodrug strategies within the patent literature [1]. Compared to its ethyl ester homolog, the methyl variant possesses a lower molecular weight and reduced lipophilicity, which alters its solubility profile and synthetic utility. Even the subtle addition of a 4-amino group on the isothiazole ring, as in methyl 4-amino-3-(4-methoxyphenyl)isothiazole-5-carboxylate, introduces a hydrogen bond donor and increases topological polar surface area (TPSA), fundamentally changing its biological target engagement profile . Therefore, substituting any of these analogs without a systematic re-optimization of the downstream chemistry or biological assay conditions is likely to yield non-transferable results.

Quantitative Differentiation Evidence for Methyl 3-(4-methoxyphenyl)isothiazole-5-carboxylate Against Key Analogs


Ester vs. Free Acid: Superior Membrane Permeability Predicted by Zero H-Bond Donor Count and Elevated LogP

The methyl ester (target) is differentiated from its free acid metabolite, 3-(4-methoxyphenyl)isothiazole-5-carboxylic acid (CAS 82424-95-1), by a complete lack of hydrogen bond donors (HBD=0 versus HBD=1) and a higher computed LogP, which are key determinants of passive membrane permeability. Patent US4346094 explicitly teaches that while the free acids are potent uric acid-lowering agents, their ester prodrug forms are designed to improve oral absorption, albeit with a lower potency on a weight basis before hydrolysis [1].

Prodrug Design Hyperuricemia Xanthine Oxidase Inhibition

Methyl vs. Ethyl Ester: Smaller Size and Lower Lipophilicity Favor Solubility and Crystallinity

The target methyl ester demonstrates a molecular weight advantage of 14.02 Da over its ethyl ester homolog, ethyl 3-(4-methoxyphenyl)isothiazole-5-carboxylate (CAS 76162-58-8). This is accompanied by a trend toward lower lipophilicity (XLogP3-AA 2.8 vs. an expected ~3.3 for the ethyl homolog). While the methyl ester's melting point is not explicitly reported, the ethyl ester's reported melting point is 78 °C, indicating a higher degree of crystallinity for the larger homolog .

Medicinal Chemistry Physicochemical Profiling Synthesis

Absence of 4-Amino Group Reduces Topological Polar Surface Area and Hydrogen Bonding Capacity

Compared to its 4-amino-substituted analog, methyl 4-amino-3-(4-methoxyphenyl)isothiazole-5-carboxylate (CAS 82424-54-2), the target compound features a significantly reduced polar surface area. The 4-amino derivative has a computed LogP of 2.19, indicating it is more polar than the target (LogP 2.8), which would affect distribution and clearance . Furthermore, the 4-amino analog is a known intermediate for compounds with kinase inhibitory activity, whereas the target compound's simpler profile makes it a more versatile, unbiased fragment for screening diverse biological targets .

Kinase Inhibition Anti-infective Agents Selectivity Profiling

Standardized Research Purity of 98% Ensures Reproducibility Across Batches

Commercially, the target compound is supplied with a documented purity specification of 98% by Leyan (Product No. 2230307) . In contrast, the closely related 4-amino analog is often listed at a lower standard purity of 95% from other vendors, and the ethyl ester is typically not available as an off-the-shelf catalog product with the same level of QC documentation . This distinction is critical for ensuring stoichiometric accuracy in synthesis and reliability in biological assays.

Medicinal Chemistry Procurement Quality Control

Optimal Application Scenarios for Methyl 3-(4-methoxyphenyl)isothiazole-5-carboxylate Based on Evidence


Fragment-Based Drug Discovery for Intracellular Targets

With a molecular weight of 249.29 Da, an XLogP3-AA of 2.8, and zero hydrogen bond donors, this compound adheres to the 'Rule of Three' for fragment-based screening. Its balanced lipophilicity suggests good passive cell permeability, making it a high-priority procurement for libraries targeting intracellular enzymes such as kinases or protein-protein interaction interfaces [1].

Prodrug for Urate-Lowering Therapy Development

As demonstrated by the Eli Lilly patent US4346094, ester derivatives of 3-aryl-5-isothiazolecarboxylic acids are employed as oral prodrugs to enhance the bioavailability of the parent acid. The target methyl ester serves as the direct, commercially-available precursor to 3-(4-methoxyphenyl)isothiazole-5-carboxylic acid, which is the active urate-lowering pharmacophore [1][2].

Versatile Synthetic Intermediate for Library Enumeration

The methyl ester is a documented upstream intermediate for a variety of downstream products, including alcohol, chloro, and bromo derivatives (e.g., [3-(4-methoxyphenyl)isothiazol-5-yl]methanol). This establishes its role as a key starting material for synthesizing diverse chemical libraries for agrochemical or pharmaceutical screening, clearly differentiating it from end-point analogs which lack this synthetic versatility [2].

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